molecular formula C16H15Cl2NO B11172424 N-benzyl-2,6-dichloro-N-ethylbenzamide

N-benzyl-2,6-dichloro-N-ethylbenzamide

Cat. No.: B11172424
M. Wt: 308.2 g/mol
InChI Key: UOESRFLCLJDTJN-UHFFFAOYSA-N
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Description

N-Benzyl-2,6-dichloro-N-ethylbenzamide is a benzamide derivative characterized by a dichlorinated aromatic ring (2,6-position substitution) and dual N-substituents: a benzyl group and an ethyl group. The dichloro substitution pattern is known to enhance lipophilicity and stability, while the bulky N-benzyl and N-ethyl groups may influence steric interactions and solubility. Such modifications are often employed to optimize pharmacokinetic properties in drug design .

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

N-benzyl-2,6-dichloro-N-ethylbenzamide

InChI

InChI=1S/C16H15Cl2NO/c1-2-19(11-12-7-4-3-5-8-12)16(20)15-13(17)9-6-10-14(15)18/h3-10H,2,11H2,1H3

InChI Key

UOESRFLCLJDTJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,6-dichloro-N-ethylbenzamide typically involves the condensation of 2,6-dichlorobenzoyl chloride with N-ethylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,6-dichloro-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2,6-dichloro-N-ethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2,6-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-benzyl-2,6-dichloro-N-ethylbenzamide with structurally related benzamide derivatives, emphasizing substituent effects on properties and bioactivity:

Compound Name Substituents (Positions) N-Substituents Key Properties Biological Activity References
This compound 2,6-Cl (benzamide ring) Benzyl, Ethyl High lipophilicity; steric bulk Inferred: Potential antimicrobial/antifungal activity -
N-Benzyl-2,2,2-trifluoroacetamide Trifluoroacetyl (amide) Benzyl Moderate solubility; crystallized structure Antifungal (MIC: 15.62–62.5 µg/mL); antioxidant (78.97% activity at 1,000 µg/mL)
2,6-Dichloro-N,N-dimethylbenzamide (3h) 2,6-Cl (benzamide ring) Dimethyl Higher solubility than bulkier analogs Structural analog; potential for material science applications
N-(2,6-Dichlorophenyl)benzamide 2,6-Cl (phenyl ring) None (primary amide) Trans amide conformation; planar structure Structural analog; similar bond parameters to dichloro-substituted benzamides
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ (benzamide ring); 2-OH (alkyl chain) 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group; hydrogen-bonding capability Suitable for metal-catalyzed C–H functionalization

Key Observations

Substituent Effects on Bioactivity
  • Chlorine vs. Trifluoromethyl Groups : The trifluoroacetyl group in N-benzyl-2,2,2-trifluoroacetamide contributes to strong antifungal activity, likely due to electron-withdrawing effects enhancing target binding. In contrast, the 2,6-dichloro substitution in the target compound may offer improved metabolic stability and lipophilicity, favoring membrane penetration in antimicrobial applications.

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